molecular formula C16H18INO4 B1446084 1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate CAS No. 1438281-33-4

1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate

Cat. No. B1446084
M. Wt: 415.22 g/mol
InChI Key: OUSDAQJPQLXVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate” is a chemical compound with the molecular formula C16H18INO41. It is not intended for human or veterinary use and is for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate”. However, indole derivatives, which this compound is a part of, are significant in natural products and drugs2. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body2.



Molecular Structure Analysis

The molecular structure of “1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate” is based on its molecular formula, C16H18INO41. Unfortunately, I couldn’t find more detailed information about its molecular structure.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate”. However, indole derivatives are known to show various biologically vital properties2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate” are not fully detailed in the sources I found. However, it has a molecular weight of 415.22 g/mol1.


Scientific Research Applications

1. Application in Medicinal Chemistry Indole derivatives have been found to be biologically active compounds used for the treatment of various health disorders, including cancer and microbial infections . They play a crucial role in cell biology and show various biologically vital properties .

2. Application in Organic Chemistry Indole derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds . They are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .

3. Application in Alkaloid Synthesis Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are important types of molecules in natural products . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

4. Application in Antiviral Research Indole derivatives possess various biological activities, including antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value .

5. Application in Anti-inflammatory Research Indole derivatives also show anti-inflammatory properties . They are being researched for their potential in treating various inflammatory conditions .

6. Application in Anticancer Research Indole derivatives have shown potential in anticancer research . They are being studied for their ability to inhibit the growth of cancer cells and their potential use in cancer treatment .

7. Application in Antimicrobial Research Indole derivatives have shown potential in antimicrobial research . They are being studied for their ability to inhibit the growth of various microbes .

8. Application in Antitubercular Research Indole derivatives also show antitubercular properties . They are being researched for their potential in treating various tubercular conditions .

9. Application in Antidiabetic Research Indole derivatives have shown potential in antidiabetic research . They are being studied for their ability to regulate blood sugar levels and their potential use in diabetes treatment .

10. Application in Antimalarial Research Indole derivatives have shown potential in antimalarial research . They are being studied for their ability to inhibit the growth of malaria parasites .

11. Application in Anticholinesterase Research Indole derivatives also show anticholinesterase properties . They are being researched for their potential in treating various conditions related to the cholinergic system .

12. Application in Antioxidant Research Indole derivatives have shown potential in antioxidant research . They are being studied for their ability to neutralize harmful free radicals in the body .

Safety And Hazards

I couldn’t find specific safety and hazard information for “1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate”. It’s important to note that this compound is not intended for human or veterinary use and is for research use only1.


Future Directions

The future directions of “1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate” are not specified in the sources I found. However, given the importance of indole derivatives in cell biology and their potential applications in treating various disorders, it’s likely that further research will continue in this area2.


properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 3-iodoindole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18INO4/c1-5-21-14(19)13-12(17)10-8-6-7-9-11(10)18(13)15(20)22-16(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSDAQJPQLXVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-tert-Butyl 2-ethyl 3-iodo-1H-indole-1,2-dicarboxylate

Citations

For This Compound
1
Citations
JT Kuethe, KM Maloney - Tetrahedron, 2013 - Elsevier
A synthetically useful protocol has been developed for the preparation of highly functionalized 3,4-fused spiro[isobenzofuran-3-ones], spiro[furo[3,4-b]pyridin-5(7H)-ones], 3-aryl-, and …
Number of citations: 22 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.